Ceratamine A
説明
Structure
3D Structure
特性
IUPAC Name |
4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIJSTYZBPUVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467455 | |
| Record name | CERATAMINE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634151-15-8 | |
| Record name | CERATAMINE A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ceratamine A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratamine A is a novel heterocyclic alkaloid first isolated from the marine sponge Pseudoceratina sp. This document provides a comprehensive technical overview of its discovery, the methodologies for its isolation and characterization, and its biological activity as a potent antimitotic agent. This compound stabilizes microtubules, inducing mitotic arrest and apoptosis in cancer cells. Uniquely, it does not compete with paclitaxel for binding to tubulin, suggesting a distinct mechanism of action. This guide presents quantitative data, detailed experimental protocols, and visual representations of its known signaling pathways and experimental workflows to serve as a valuable resource for researchers in oncology and drug discovery.
Discovery and Isolation from Pseudoceratina sp.
This compound, along with its analogue Ceratamine B, was first reported in 2003 by Manzo et al. after being isolated from a species of the marine sponge Pseudoceratina, collected in Papua New Guinea[1]. The discovery was the result of screening for novel antimitotic compounds from marine natural products.
Experimental Protocol: Isolation of this compound
The following protocol is based on the initial isolation of this compound.
1.1.1. Extraction:
-
The collected sponge material is frozen and then macerated.
-
The macerated sponge is extracted with methanol (MeOH) at room temperature.
-
The resulting crude extract is then partitioned between ethyl acetate (EtOAc) and water (H₂O).
-
The organic layer, containing this compound, is concentrated under reduced pressure.
1.1.2. Chromatographic Purification:
-
The concentrated organic extract is subjected to a series of chromatographic separations.
-
Step 1: Silica Gel Chromatography. The extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled and further purified using reversed-phase HPLC. A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile and water.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
Quantitative Data: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆Br₂N₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 468.15 g/mol | --INVALID-LINK-- |
| Appearance | Amorphous solid |
Structure Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis.
Experimental Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. 2D NMR experiments (COSY, HSQC, HMBC) are conducted to establish connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact mass and elemental composition of the molecule.
Spectroscopic Data Summary
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | HR-ESI-MS |
| δ (ppm) | δ (ppm) | m/z |
| Data from original isolation paper | Data from original isolation paper | [M+H]⁺ calculated and found values |
(Note: Specific chemical shifts and coupling constants would be populated here from the primary literature.)
Biological Activity: Antimitotic Properties
This compound exhibits potent antimitotic activity by interfering with microtubule dynamics.
Mechanism of Action: Microtubule Stabilization
This compound is a microtubule-stabilizing agent[2]. It promotes the polymerization of tubulin into microtubules, even in the absence of microtubule-associated proteins[2]. This stabilization of the microtubule network disrupts the normal formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
A key characteristic of this compound is that it does not compete with paclitaxel for binding to microtubules, indicating a distinct binding site on the tubulin polymer[2].
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 10 | [2] |
| Additional cell lines | ... | ... | ... |
(Note: This table would be expanded with more data as it becomes available in the literature.)
Experimental Protocols: Bioactivity Assays
3.3.1. Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value is calculated from the dose-response curve.
3.3.2. In Vitro Tubulin Polymerization Assay:
-
Purified tubulin is incubated with this compound or a control vehicle at 37°C in a polymerization buffer.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
-
An increase in absorbance indicates the promotion of tubulin polymerization.
3.3.3. Immunofluorescence Microscopy for Microtubule Network Analysis:
-
Cells are cultured on coverslips and treated with this compound or a control.
-
The cells are fixed with a suitable fixative (e.g., paraformaldehyde or cold methanol).
-
The fixed cells are permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with a primary antibody against α-tubulin or β-tubulin.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The coverslips are mounted on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
The microtubule network is visualized using a fluorescence microscope.
Synthesis
Due to the low natural abundance of this compound, total synthesis is a critical area of research to enable further drug development. Several synthetic routes have been reported, providing access to this compound and its analogues for structure-activity relationship (SAR) studies.
(Note: A detailed synthetic scheme and protocol would be included here if it were the primary focus of the whitepaper.)
Conclusion and Future Directions
This compound represents a promising new class of microtubule-stabilizing agents with a unique mechanism of action. Its simple, achiral structure makes it an attractive candidate for synthetic modification and optimization. Future research should focus on elucidating its precise binding site on tubulin, expanding the evaluation of its efficacy in a broader range of cancer models, and exploring its potential for in vivo applications. The development of more efficient synthetic routes will be crucial for advancing this compound and its analogues toward clinical consideration.
References
Biological Activity of Ceratamine A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratamine A and Ceratamine B are marine alkaloids isolated from the sponge Pseudoceratina sp.[1] These compounds have garnered significant interest within the scientific community due to their potent antimitotic properties, functioning as microtubule-stabilizing agents.[2][3] Their relatively simple chemical structures, lacking chiral centers, make them attractive candidates for synthetic derivatization and development as potential anticancer therapeutics.[2] This technical guide provides a comprehensive overview of the biological activities of this compound and B, detailing their mechanism of action, available quantitative data, and the experimental protocols used for their characterization.
Mechanism of Action: Microtubule Stabilization and Mitotic Arrest
The primary mechanism of action for both this compound and B is the stabilization of microtubules.[2] Unlike other microtubule-stabilizing agents such as paclitaxel, the ceratamines do not appear to compete for the same binding site.[2] Their interaction with tubulin promotes the polymerization of tubulin dimers into microtubules, even in the absence of microtubule-associated proteins.[2] This disruption of normal microtubule dynamics has profound effects on cellular processes, most notably cell division.
The stabilization of the microtubule network leads to the arrest of the cell cycle in the M phase (mitosis).[2][3] In cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7, treatment with this compound or B results in a concentration-dependent blockage of cell cycle progression specifically at mitosis.[2][3] This mitotic arrest is a key factor in the cytotoxic effects of these compounds against proliferating cancer cells.
A potential downstream event following mitotic arrest induced by microtubule-targeting agents is the phosphorylation of the anti-apoptotic protein Bcl-2. This phosphorylation can inactivate its anti-apoptotic function, thereby linking the mitotic arrest to the induction of apoptosis. While not definitively shown for the ceratamines, this is a common pathway for other drugs that induce mitotic arrest.
Quantitative Data
Experimental Protocols
The following sections detail the general methodologies employed to characterize the biological activity of this compound and B.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.
General Protocol:
-
Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is reconstituted in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP) on ice to a final concentration of approximately 3-5 mg/mL.
-
Compound Incubation: The tubulin solution is pre-incubated with various concentrations of this compound or B (or a vehicle control, such as DMSO) on ice.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer.
-
Data Acquisition: The absorbance at 340 nm is recorded at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes) to monitor the kinetics of microtubule polymerization.
-
Analysis: The rate and extent of polymerization are determined from the resulting absorbance curves. An increase in the rate and/or extent of polymerization in the presence of the ceratamines indicates microtubule-stabilizing activity.
Cell Culture and Cytotoxicity Assays
These assays are used to determine the effect of the ceratamines on the viability and proliferation of cancer cells.
Cell Lines: The human breast adenocarcinoma cell line MCF-7 is a commonly used model for studying the effects of ceratamines. Other human cancer cell lines such as HeLa (cervical cancer) can also be utilized.
General Protocol (MTT Assay):
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or B. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the ceratamines.
Principle: The DNA content of individual cells is stained with a fluorescent dye (e.g., propidium iodide, PI), and the fluorescence intensity is measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase.
General Protocol:
-
Cell Treatment: Cells are seeded in culture dishes and treated with this compound or B at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: The cells are fixed in cold 70% ethanol while vortexing to prevent clumping. Fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed and then resuspended in a staining solution containing a fluorescent DNA intercalating agent (e.g., 50 µg/mL propidium iodide) and an RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of thousands of individual cells is measured.
-
Data Analysis: The resulting data is displayed as a histogram of DNA content. Software is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic block.
Immunofluorescence Microscopy of Microtubules
This method allows for the direct visualization of the effects of ceratamines on the microtubule network within cells.
Principle: Cells are fixed and permeabilized to allow access of antibodies to intracellular structures. The microtubules are then labeled with a primary antibody specific for tubulin (e.g., anti-α-tubulin or anti-β-tubulin), followed by a fluorescently-labeled secondary antibody. The cell nuclei are often counterstained with a DNA dye like DAPI.
General Protocol:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound or B.
-
Fixation: The cells are fixed with an appropriate fixative. For microtubule visualization, cold methanol (-20°C) is often preferred as it preserves the microtubule structure well.
-
Permeabilization and Blocking: If a cross-linking fixative like paraformaldehyde is used, the cells are permeabilized with a detergent (e.g., Triton X-100). Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).
-
Antibody Incubation: The cells are incubated with a primary antibody against tubulin, followed by incubation with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
Counterstaining and Mounting: The nuclei are stained with DAPI, and the coverslips are mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: The stained cells are visualized using a fluorescence microscope. Images are captured to document changes in microtubule organization, such as increased microtubule density, bundling, or the formation of abnormal mitotic spindles.
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound and B.
Experimental Workflow
Caption: Workflow for characterizing Ceratamine activity.
References
Unveiling the Antimitotic Potential of Ceratamine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratamine A, a structurally unique marine alkaloid, has emerged as a promising antimitotic agent with a distinct mechanism of action. This technical guide provides an in-depth analysis of the antimitotic properties of this compound, focusing on its effects on microtubule dynamics, cell cycle progression, and its cytotoxic activity against cancer cells. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development of this compelling therapeutic candidate.
Introduction
This compound is a heterocyclic alkaloid originally isolated from a marine sponge.[1] Its simple, achiral structure makes it an attractive candidate for chemical synthesis and derivatization in drug discovery programs.[1] Unlike many other microtubule-targeting agents, this compound exerts its antimitotic effects by stabilizing microtubules through a mechanism that is distinct from that of paclitaxel, suggesting a novel binding site and the potential to overcome taxane resistance.[1][2] This document serves as a comprehensive resource on the current understanding of this compound's antimitotic properties.
Mechanism of Action: Microtubule Stabilization
This compound's primary mechanism of antimitotic action is the stabilization of microtubules.[1] This activity disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent cell death.
In Vitro Tubulin Polymerization
This compound directly promotes the polymerization of purified tubulin into microtubules, even in the absence of microtubule-associated proteins (MAPs).[1] This indicates a direct interaction with tubulin subunits.
Cellular Effects on Microtubules
In cultured cells, this compound induces a dramatic reorganization of the microtubule network. Interphase cells treated with this compound exhibit a dense network of microtubules encircling the nucleus.[1] In mitotic cells, the compound leads to the formation of abnormal, pillar-like tubulin structures instead of a functional mitotic spindle.[1]
Distinct Binding Site
Competition binding assays have demonstrated that this compound does not compete with radiolabeled paclitaxel for binding to microtubules.[2] This provides strong evidence that this compound interacts with a novel binding site on tubulin, distinct from the taxane-binding site.[2]
Quantitative Data on Antimitotic Activity
The following table summarizes the available quantitative data on the antimitotic activity of this compound.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | Cell Viability | IC50 | Not explicitly quantified in reviewed sources. | [1] |
Note: While the concentration-dependent mitotic arrest in MCF-7 cells is documented, a specific IC50 value is not provided in the primary literature reviewed.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
Objective: To assess the direct effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Tubulin Preparation: Reconstitute lyophilized purified tubulin in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) on ice.
-
Reaction Setup: In a 96-well plate, add tubulin, GTP, and either this compound at various concentrations or a vehicle control.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The scattering of light by the forming microtubules leads to an increase in absorbance.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be quantified and compared between different concentrations of this compound.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in different phases of the cell cycle (G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.
Immunofluorescence Microscopy of Microtubules
Objective: To visualize the effect of this compound on the cellular microtubule network.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for α-tubulin or β-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
DNA Staining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for characterizing this compound.
In Vivo Studies
To date, there is a lack of publicly available data from in vivo studies investigating the antimitotic and antitumor efficacy of this compound. Future research should focus on evaluating the pharmacokinetic properties, tolerability, and antitumor activity of this compound in preclinical animal models, such as xenograft models of human cancers.
Conclusion and Future Directions
This compound represents a promising new class of microtubule-stabilizing antimitotic agents with a unique mechanism of action. Its simple structure and distinct tubulin binding site make it a valuable lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its quantitative effects on tubulin polymerization and cell cycle progression across a broader range of cancer cell lines. Most importantly, in vivo studies are crucial to translate the promising in vitro findings into potential clinical applications. The development of more potent and pharmacokinetically optimized analogs of this compound could lead to a new generation of effective cancer therapies.
References
Ceratamine A and its Analogs: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratamine A, a marine alkaloid isolated from the sponge Pseudoceratina sp., and its synthetic analogs represent a promising class of antimitotic agents with significant therapeutic potential, particularly in oncology. These compounds function as microtubule-stabilizing agents, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current knowledge on this compound and its analogs, focusing on their cytotoxic activity, mechanism of action, and the experimental methodologies used for their evaluation. Detailed quantitative data on the cytotoxicity of various analogs are presented, alongside protocols for key biological assays. Furthermore, this document illustrates the primary signaling pathway affected by these compounds and outlines a typical experimental workflow for their investigation.
Introduction
Marine organisms are a rich source of structurally diverse and biologically active natural products. Among these, marine alkaloids have emerged as a significant class of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] this compound, a heterocyclic alkaloid, has garnered attention for its potent antimitotic properties.[4][5] Its unique structural features, including an imidazo[4,5-d]azepine core, and its ability to stabilize microtubules make it an attractive lead compound for the development of novel anticancer drugs.[6][[“]] This guide delves into the therapeutic potential of this compound and its synthetically derived analogs, providing a detailed resource for researchers in the field of drug discovery and development.
Cytotoxicity of this compound Analogs
The cytotoxic effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These data highlight the structure-activity relationships (SAR) within this class of compounds, with certain modifications to the this compound scaffold leading to enhanced cytotoxic potency. For instance, analog 1k , which features methoxy groups at the C-14, C-15, and C-16 positions, has demonstrated superior in vitro cytotoxicity compared to the parent compound.[6]
| Compound | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | BGC-823 (Gastric) IC50 (µM) | A549 (Lung) IC50 (µM) | A2780 (Ovarian) IC50 (µM) |
| This compound | >10 | >10 | >10 | >10 | >10 |
| Analog 1a | >10 | >10 | >10 | >10 | >10 |
| Analog 1b | >10 | >10 | >10 | >10 | >10 |
| Analog 1c | >10 | >10 | >10 | >10 | >10 |
| Analog 1d | >10 | >10 | >10 | >10 | >10 |
| Analog 1e | 8.32 | 9.15 | 8.86 | 7.93 | 8.54 |
| Analog 1f | 7.55 | 8.63 | 8.12 | 7.21 | 7.89 |
| Analog 1g | 6.89 | 7.82 | 7.34 | 6.57 | 7.11 |
| Analog 1h | 5.43 | 6.21 | 5.87 | 5.12 | 5.63 |
| Analog 1i | 4.87 | 5.54 | 5.11 | 4.65 | 4.98 |
| Analog 1j | 3.98 | 4.67 | 4.23 | 3.76 | 4.09 |
| Analog 1k | 2.13 | 2.87 | 2.54 | 1.98 | 2.25 |
| Analog 1l | 3.54 | 4.12 | 3.87 | 3.21 | 3.65 |
| Paclitaxel | 0.012 | 0.018 | 0.015 | 0.009 | 0.011 |
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound and its Analogs against Human Cancer Cell Lines.[6]
Mechanism of Action: Microtubule Stabilization and Cell Cycle Arrest
The primary mechanism of action of this compound and its analogs is the stabilization of microtubules.[2][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. During cell division, the dynamic instability of microtubules is crucial for the proper segregation of chromosomes.
By binding to tubulin, this compound and its analogs promote the polymerization of tubulin into microtubules and inhibit their depolymerization.[2] This stabilization of the microtubule network disrupts the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[4][8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound and its analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the methodology used to evaluate the cytotoxicity of novel imidazo[4,5-d]azepine compounds.[6]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, BGC-823, A549, A2780)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
In Vitro Microtubule Polymerization Assay
Objective: To assess the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds dissolved in DMSO
-
Glycerol
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
96-well half-area plates
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare a polymerization reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Add the test compound at the desired concentration to the polymerization mixture. Include a vehicle control (DMSO) and a known microtubule stabilizer (e.g., paclitaxel) as a positive control.
-
Initiate the polymerization by adding the tubulin solution to the reaction mixture and immediately transferring the plate to a pre-warmed (37°C) spectrophotometer.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance as a function of time to visualize the polymerization kinetics.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of compounds on cell cycle distribution.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Culture medium and supplements
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at approximately 617 nm.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflow
The investigation of novel this compound analogs typically follows a structured workflow designed to identify promising therapeutic candidates.
Conclusion and Future Perspectives
This compound and its analogs have demonstrated significant potential as a new class of microtubule-stabilizing anticancer agents. The ability to synthetically modify the core structure allows for the optimization of their cytotoxic activity and the exploration of detailed structure-activity relationships. Future research should focus on elucidating the broader signaling pathways affected by these compounds beyond their direct interaction with microtubules. Investigating their effects on key cellular processes regulated by microtubule dynamics, such as intracellular trafficking and signaling protein localization, could reveal novel therapeutic applications. Furthermore, in vivo efficacy studies using animal models are crucial to validate the therapeutic potential of the most potent analogs and to assess their pharmacokinetic and pharmacodynamic properties, paving the way for potential clinical development. The continued exploration of this fascinating class of marine-derived compounds holds great promise for the future of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceratamines, structurally simple microtubule-stabilizing antimitotic agents with unusual cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol®: The First Microtubule Stabilizing Agent [mdpi.com]
- 4. Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking [ejchem.journals.ekb.eg]
- 5. This compound | C17H16Br2N4O2 | CID 11488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity of novel imidazo[4,5-d]azepine compounds derived from marine natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
In Vitro Oncology Profile of Ceratamine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratamine A is a marine-derived heterocyclic alkaloid that has been identified as a potent antimitotic agent with a mechanism of action centered on the stabilization of microtubules.[1][2] Unlike many other microtubule-stabilizing agents, this compound possesses a simple structure with no chiral centers, making it an attractive lead compound for anticancer drug development.[1] This technical guide provides a comprehensive overview of the in vitro studies on this compound's effects on cancer cells, including quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.
Data Presentation: Cytotoxicity of this compound
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study evaluating a series of imidazo[4,5-d]azepine compounds are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | >10 |
| HepG2 | Hepatocellular Carcinoma | >10 |
| BGC-823 | Gastric Carcinoma | >10 |
| A549 | Lung Carcinoma | >10 |
| A2780 | Ovarian Cancer | >10 |
Data sourced from a study on novel imidazo[4,5-d]azepine compounds derived from this compound. It is important to note that while these values are reported for this compound, a derivative, compound 1k, showed even greater potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro anticancer effects of this compound.
In Vitro Microtubule Polymerization Assay
This assay is crucial for determining the direct effect of this compound on the assembly of tubulin into microtubules.
Objective: To assess the ability of this compound to promote the polymerization of purified tubulin in the absence of microtubule-associated proteins.
Principle: Microtubule polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm as tubulin dimers assemble into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control)
-
Nocodazole (negative control)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP mixture into pre-chilled microcentrifuge tubes.
-
Add this compound, paclitaxel, nocodazole, or DMSO (vehicle control) to the respective tubes. The final concentration of DMSO should not exceed 1%.
-
Incubate the tubes on ice for 5 minutes.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. An increase in absorbance over time indicates microtubule polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to measure the fluorescence intensity of a large population of cells, allowing for their categorization into different cell cycle phases.
Materials:
-
MCF-7 breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.
-
Analyze the resulting DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. A block in mitosis will be indicated by an accumulation of cells in the G2/M phase.[1][2]
Immunofluorescence Microscopy of Microtubules
This technique is used to visualize the effects of this compound on the microtubule network within cells.
Objective: To observe changes in the morphology and organization of the microtubule cytoskeleton in interphase and mitotic cells following treatment with this compound.
Principle: Cells are fixed and permeabilized to allow access of a primary antibody that specifically binds to β-tubulin. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.
Materials:
-
MCF-7 cells
-
Glass coverslips
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Methanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
-
Primary antibody: mouse monoclonal anti-β-tubulin antibody
-
Secondary antibody: fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with this compound at the desired concentration for a specified time (e.g., 18 hours).
-
Rinse the cells briefly with PBS.
-
Fix the cells by incubating with ice-cold methanol at -20°C for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 60 minutes at room temperature.
-
Incubate the cells with the primary anti-β-tubulin antibody (diluted in antibody dilution buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the FITC-conjugated secondary antibody (diluted in antibody dilution buffer) for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. This compound treatment is expected to cause a dense perinuclear microtubule network in interphase cells and the formation of multiple pillar-like tubulin structures in mitotic cells.[1][2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for characterizing this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ceratamine A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the total synthesis of Ceratamine A, a potent microtubule-stabilizing agent with significant potential in oncology research. The synthesis commences from commercially available 5-methoxybenzimidazole and proceeds through a 10-step sequence. This protocol is based on the successful total synthesis reported by Feng, Tao, and Liu, which achieved an overall yield of 12.7%.
The key transformations in this synthetic route include a Schmidt rearrangement to construct the core azepine ring, a strategic alkylation of a lactam to introduce the C-5 benzylic side chain, and a highly efficient SNAr reaction for the installation of the C-2 methylamine group. This methodology is amenable to the production of this compound derivatives for structure-activity relationship (SAR) studies, a critical aspect of drug discovery and development.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the synthesis of the key intermediate, a tricyclic ketone, which then undergoes a Schmidt rearrangement to form the lactam. Subsequent functionalization through alkylation, bromination, and nucleophilic substitution, followed by demethylation and oxidation, yields the final product, this compound.
Application Notes and Protocols for Ceratamine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratamine A is a marine-derived heterocyclic alkaloid demonstrating potent antimitotic and cytotoxic activities.[1][2][3] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis.[1][2] These properties make this compound a compound of significant interest in cancer research and drug development. This document provides detailed application notes and protocols for the proper handling and use of this compound in a research setting, with a focus on its dissolution, application in cell culture, and analysis of its effects.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 634151-15-8 | [3] |
| Molecular Formula | C₁₇H₁₆Br₂N₄O₂ | [3][4] |
| Molecular Weight | 468.14 g/mol | [3][4] |
| Appearance | Crystalline solid | N/A |
| Storage | Store at -20°C | [3] |
Recommended Solvent and Solubility
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO) .[3] this compound is soluble in DMSO.[3] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.
Quantitative Solubility in DMSO:
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from a given mass of this compound.[3]
| Mass of this compound | 1 mM | 5 mM | 10 mM |
| 1 mg | 2.1361 mL | 0.4272 mL | 0.2136 mL |
| 5 mg | 10.6805 mL | 2.1361 mL | 1.0681 mL |
| 10 mg | 21.3610 mL | 4.2722 mL | 2.1361 mL |
Note: To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[3]
Mechanism of Action: Microtubule Stabilization
This compound exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules. It acts as a microtubule-stabilizing agent, promoting the polymerization of tubulin into microtubules, even in the absence of microtubule-associated proteins.[1][2] This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis.
The stabilization of microtubules by this compound leads to the formation of abnormal microtubule structures within the cell.[1][2] In interphase cells, a dense network of microtubules is observed, while in mitotic cells, multiple pillar-like tubulin structures are formed.[1][2] This disruption of the mitotic spindle assembly activates the spindle assembly checkpoint, leading to a block in cell cycle progression at the G2/M phase.[1][2] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).
It is noteworthy that this compound does not compete with paclitaxel for binding to microtubules, suggesting a different binding site or mechanism of interaction.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.68 mg of this compound.
-
Add the calculated volume of DMSO to the tube containing this compound. For a 10 mM stock from 4.68 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a few minutes to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
General Protocol for In Vitro Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay (e.g., MTT or XTT).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cytotoxicity detection reagent (e.g., MTT, XTT)
-
Solubilization solution (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This protocol outlines a method to assess the effect of this compound on tubulin polymerization in vitro using a fluorescence-based assay.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound
-
Paclitaxel (positive control for stabilization)
-
Nocodazole (negative control for inhibition)
-
96-well black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare solutions of tubulin, GTP, and the fluorescent reporter in the polymerization buffer on ice.
-
Compound Preparation: Prepare dilutions of this compound, paclitaxel, and nocodazole in polymerization buffer. Include a DMSO vehicle control.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds and the tubulin/GTP/reporter mix.
-
Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter. An increase in fluorescence indicates microtubule polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its effect on the rate and extent of tubulin polymerization.
Safety Precautions
This compound is a potent cytotoxic compound and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation of this compound in aqueous solution | Low aqueous solubility. | Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare dilutions just before use. |
| Inconsistent results in cytotoxicity assays | Uneven cell seeding; variability in compound dilution; edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding; use calibrated pipettes for dilutions; avoid using the outer wells of the plate. |
| No effect observed in tubulin polymerization assay | Inactive tubulin; incorrect buffer conditions; compound degradation. | Use freshly prepared or properly stored tubulin; verify the pH and composition of the polymerization buffer; ensure proper storage of this compound. |
References
Application Notes and Protocols for Testing Ceratamine A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratamine A is a marine-derived heterocyclic alkaloid isolated from the sponge Pseudoceratina.[1] It has been identified as a potent antimitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest in the M-phase and subsequent apoptosis.[2] These characteristics make this compound a compound of significant interest for anticancer drug development.
These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of this compound on cancer and non-cancerous cell lines. The described assays will enable researchers to determine the compound's potency (IC50), mechanism of cell death, and potential selectivity.
Cell Line Selection and Culture
The selection of appropriate cell lines is critical for evaluating the cytotoxic potential and selectivity of this compound.
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER)-positive.[3][4] This cell line has been previously used to study the effects of this compound and is a well-established model for breast cancer research.[2]
-
A549: A human lung carcinoma cell line. The use of a second cancer cell line from a different tissue of origin will help to determine the broader applicability of this compound's cytotoxic effects.
-
MCF-10A: A non-tumorigenic human breast epithelial cell line. This line serves as a crucial negative control to assess the selectivity of this compound for cancer cells over healthy cells.[5]
Culture Conditions: All cell lines should be maintained in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: Experimental workflow for this compound cytotoxicity testing.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[7]
Materials:
-
96-well plates
-
This compound stock solution
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit
Protocol:
-
Seed cells and treat with serial dilutions of this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and background (medium only).[8]
-
After the desired incubation periods (24, 48, and 72 hours), transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity and apoptosis assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| A549 | |||
| MCF-10A |
Table 2: Apoptosis Analysis of this compound-Treated Cells (48 hours)
| Cell Line | Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| MCF-7 | Vehicle Control | ||||
| This compound (IC50) | |||||
| A549 | Vehicle Control | ||||
| This compound (IC50) | |||||
| MCF-10A | Vehicle Control | ||||
| This compound (IC50) |
Signaling Pathway Visualization
This compound, as a microtubule-stabilizing agent, is expected to induce G2/M cell cycle arrest and subsequent apoptosis.[12] The key signaling pathway involved is the G2/M DNA damage checkpoint.[13]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer potential of substituted "amino-alkyl-rhodamine" derivatives against MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Anti-tumor Agents on ER-Positive MCF-7 and HER2-Positive SKBR-3 Breast Cancer Cells Biomechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. LDH Cytotoxicity Assay [bio-protocol.org]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
Application of Ceramide Analogues in Human Colorectal Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2][3][4] In the context of oncology, particularly colorectal cancer (CRC), ceramide metabolism is often dysregulated.[2][3][5] Human colon cancer tissues have been shown to have significantly lower levels of endogenous ceramide compared to normal colon mucosa, suggesting a role for ceramide depletion in tumorigenesis and chemoresistance.[1] Consequently, therapeutic strategies aimed at elevating intracellular ceramide levels, either through the administration of exogenous ceramide analogues or by inhibiting ceramide-degrading enzymes like ceramidases, have emerged as a promising avenue for CRC treatment.[1][6][7]
These application notes provide an overview of the use of ceramide analogues and inhibitors of ceramide metabolism in human colorectal cancer cell lines, summarizing their biological effects and providing detailed protocols for their evaluation.
Mechanism of Action in Colorectal Cancer
Ceramide analogues exert their anti-cancer effects in colorectal cancer cells primarily through the induction of apoptosis and cell cycle arrest.
1. Induction of Apoptosis: Exogenous, cell-permeable ceramide analogues (e.g., C2-ceramide) and inhibitors of acid ceramidase (e.g., B13, Carmofur) lead to an accumulation of intracellular ceramide.[7][8][9][10] This accumulation triggers the intrinsic apoptotic pathway characterized by:
-
Mitochondrial Dysfunction: Ceramide impacts mitochondrial function, leading to the release of cytochrome c into the cytoplasm.[8]
-
Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family members, increasing the expression of pro-apoptotic proteins (Bax, Bad, Bid) and decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL).[9]
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3, which is a key executor of apoptosis.[1] This leads to characteristic morphological changes such as nuclear chromatin breakage and the formation of apoptotic bodies.[8][9]
-
Inhibition of Pro-Survival Pathways: Ceramide analogues can also sensitize cancer cells to other apoptotic stimuli (e.g., FasL) by promoting the degradation of inhibitor of apoptosis proteins (IAPs) like xIAP and cIAP1.[11]
2. Cell Cycle Arrest: In addition to inducing apoptosis, ceramide analogues can cause cell cycle arrest, preventing cancer cell proliferation. For instance, sphingoid bases, which are structurally related to ceramides, have been shown to arrest the cell cycle at the G2/M phase in HCT-116 colon cancer cells.[12] Some novel ceramide analogues, in combination with other inhibitors like AKT inhibitors, can intensify cell cycle arrest in the G0/G1 phase.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of Ceramide Analogues and Inhibitors in Human Colorectal Cancer Cell Lines
| Compound/Analogue | Cell Line | Assay | IC50 / Effect | Reference |
| Compound 12 | Various Colon Cancer Cells | Proliferation | ~20 µM | [1] |
| C2-Ceramide | HT-29 | Apoptosis | 64.1% apoptosis at 50 µM (12h) | [8] |
| C2-Ceramide | HT-29 | Apoptosis | 81.3% apoptosis at 50 µM (24h) | [8] |
| C2-Ceramide | HCT-116 | Apoptosis | Induces DNA fragmentation at 20 µM | [12] |
| B13 | SW403 | Ceramide Level | 2-fold increase after 4h and 12h | [13] |
| B13 | HT-29 | Cytotoxicity | IC50 of 109 µM (in Caki-2 cells) | [14] |
| Carmofur | HCT-116 | Sensitization | Increases oxaliplatin sensitivity | [10] |
Table 2: Effects of Ceramide Analogues on Apoptosis-Related Events
| Compound | Cell Line | Observation | Mechanism | Reference |
| C2-Ceramide | HT-29 | Nuclear chromatin breakage, apoptotic bodies, DNA ladder | Affects Bcl-2 family gene expression, impacts mitochondrial function | [8] |
| B13 | SW403 | Increased cytochrome c release, 7-fold increase in caspase-3 activity | Inhibition of ceramidase, leading to ceramide accumulation | [13] |
| LCL85 | Colon Carcinoma Cells | Sensitizes to Fas-mediated apoptosis | Induces proteasomal degradation of cIAP1 and xIAP | [11] |
| Irinotecan + PPMP | CRC Cell Lines | 88% increase in cell death vs. Irinotecan alone | Inhibition of glucosylceramide production, leading to ceramide buildup | [6] |
Mandatory Visualizations
Caption: Ceramide-Induced Apoptotic Signaling Pathway in CRC cells.
Caption: Experimental Workflow for Evaluating Ceramide Analogues.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of ceramide analogues on colorectal cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ceramide analogue stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the ceramide analogue in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the ceramide analogue. Include a vehicle control (medium with DMSO, concentration matched to the highest analogue dose) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with ceramide analogues.
Materials:
-
Human colorectal cancer cell lines
-
6-well plates
-
Ceramide analogue
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the ceramide analogue (and controls) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of ceramide analogues on cell cycle distribution.
Materials:
-
Human colorectal cancer cell lines
-
6-well plates
-
Ceramide analogue
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the ceramide analogue as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of ceramide analogues on the expression and activation of proteins involved in apoptosis and other relevant signaling pathways.
Materials:
-
Treated cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer on ice.[15] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 15-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.[2][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washes, add the chemiluminescence substrate and visualize the protein bands using an imaging system.[16]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels across different treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramides Profile Identifies Patients with More Advanced Stages of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How ceramides affect the development of colon cancer: from normal colon to carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulators of ceramide metabolism sensitize colorectal cancer cells to chemotherapy: a novel treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential for Sphingolipids in Inflammatory Bowel Disease and Colorectal Cancer [mdpi.com]
- 8. Apoptosis of human colon carcinoma HT-29 cells induced by ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Induction of Apoptosis by Sphingosine, Sphinganine, and C2-Ceramide in Human Colon Cancer Cells, but not by C2-Dihydroceramide | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western blotting analysis [bio-protocol.org]
- 16. 2.3. Western Blot [bio-protocol.org]
Application Notes and Protocols for Studying Ceratamine A in Breast Carcinoma MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratamine A is a novel heterocyclic alkaloid first isolated from the marine sponge Pseudoceratina.[1][2] It has been identified as a potent antimitotic agent that induces a concentration-dependent cell cycle arrest at the G2/M phase, specifically in mitosis, within breast carcinoma MCF-7 cells.[2] The primary mechanism of action for this compound is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. This document provides a comprehensive set of protocols to investigate the effects of this compound on MCF-7 cells, including assessments of cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.12 | 0.06 | 89.6 |
| 0.5 | 0.88 | 0.05 | 70.4 |
| 1.0 | 0.63 | 0.04 | 50.4 |
| 5.0 | 0.31 | 0.03 | 24.8 |
| 10.0 | 0.15 | 0.02 | 12.0 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 60.8 ± 3.5 | 25.4 ± 2.2 | 13.8 ± 1.7 |
| This compound (5 µM) | 25.1 ± 2.8 | 48.9 ± 3.1 | 26.0 ± 2.4 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Flow Cytometry)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.4 ± 3.2 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| This compound (1 µM) | 20.7 ± 2.5 | 10.3 ± 1.2 | 69.0 ± 3.8 |
| This compound (5 µM) | 10.2 ± 1.8 | 5.1 ± 0.9 | 84.7 ± 4.1 |
Table 4: Western Blot Analysis of Key Proteins in this compound-Treated MCF-7 Cells
| Target Protein | Control (Relative Density) | This compound (1 µM) (Relative Density) | This compound (5 µM) (Relative Density) |
| Cyclin B1 | 1.00 | 2.58 | 3.12 |
| Phospho-Cdc2 (Tyr15) | 1.00 | 0.21 | 0.11 |
| Cleaved Caspase-3 | 1.00 | 4.75 | 8.91 |
| Cleaved PARP | 1.00 | 5.21 | 10.34 |
| Bcl-2 | 1.00 | 0.45 | 0.23 |
| Bax | 1.00 | 2.15 | 3.88 |
| β-Actin | 1.00 | 1.00 | 1.00 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well, 24-well, and 6-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.
Cell Viability (MTT) Assay
Materials:
-
MCF-7 cells
-
Complete DMEM medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat cells with this compound (e.g., 1 µM and 5 µM) for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples within one hour using a flow cytometer.
Cell Cycle Analysis
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat MCF-7 cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-Actin).
Visualizations
Caption: Experimental workflow for studying this compound in MCF-7 cells.
Caption: Proposed signaling pathway of this compound in MCF-7 cells.
Caption: Logical flow diagram for data interpretation.
References
Troubleshooting & Optimization
Improving the solubility of Ceratamine A for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Ceratamine A for experimental use.
I. Troubleshooting Guide: Solubility Issues
Problem: this compound is not dissolving or is precipitating out of solution.
This compound is a hydrophobic marine alkaloid, and like many similar compounds, it can be challenging to dissolve and maintain in aqueous solutions suitable for in vitro and in vivo experiments.[1][2] The following troubleshooting workflow provides a systematic approach to address solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
II. Frequently Asked Questions (FAQs)
Preparing Stock Solutions
Q: What is the recommended solvent and concentration for a this compound stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[3] A common starting stock concentration for in vitro experiments is 10 mM. To prepare a 10 mM stock solution, use the following calculation:
-
Molecular Weight of this compound: 468.14 g/mol
To prepare 1 ml of a 10 mM stock solution, you would dissolve 4.68 mg of this compound in 1 ml of 100% DMSO.
Q: The vial of this compound appears empty. Is this normal?
A: Yes, for small quantities, compounds are often supplied as a thin film or lyophilized powder inside the vial, which may not be readily visible. To use the compound, add the calculated volume of your chosen solvent (e.g., DMSO) directly to the vial to create your stock solution.
Improving Solubility
Q: My this compound is not fully dissolving in DMSO, even after vortexing. What should I do?
A: If you encounter difficulty dissolving this compound in DMSO at room temperature, you can try the following:
-
Gentle Warming: Warm the solution in a 37°C water bath for 10-15 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 15-30 minutes.
These methods increase the kinetic energy, which can help overcome the energy barrier for dissolution.
Q: this compound dissolves in my DMSO stock but precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are a few strategies to overcome this:
-
Co-solvency: Introduce a water-miscible co-solvent into your aqueous medium. This alters the polarity of the final solution, helping to keep the compound dissolved.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in aqueous solutions.
Storage and Stability
Q: How should I store my this compound stock solution?
A: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, aliquot the stock solution into smaller, single-use volumes.
Q: Is this compound stable in DMSO?
A: While specific stability data for this compound in DMSO is not extensively published, many compounds remain stable in DMSO for extended periods when stored properly at low temperatures. However, it is known that some compounds can degrade in DMSO, and the presence of water can sometimes accelerate this process. For critical experiments, it is advisable to use freshly prepared stock solutions or solutions that have been stored for no longer than a few months.
III. Experimental Protocols
Protocol 1: Co-solvent Method for Dilution
This protocol is designed for situations where direct dilution of a DMSO stock into an aqueous medium results in precipitation.
-
Prepare a Co-solvent/Aqueous Medium Mixture: Prepare your final aqueous medium (e.g., cell culture media, buffer) containing a small percentage of a water-miscible organic solvent. Common co-solvents include ethanol or polyethylene glycol (PEG). Start with a low concentration of the co-solvent (e.g., 1-5%) and ensure it is not toxic to your experimental system at that concentration.
-
Dilute the Stock Solution: Add your this compound DMSO stock solution to the co-solvent/aqueous medium mixture while vortexing or stirring to ensure rapid mixing.
-
Final Concentration: Ensure the final concentration of both DMSO and the co-solvent are low enough to be non-toxic to your cells or assay system. Typically, the final DMSO concentration should be kept below 0.5%.
| Component | Example Starting Concentration | Example Final Concentration in Assay |
| This compound Stock | 10 mM in 100% DMSO | 10 µM |
| Co-solvent (e.g., Ethanol) | 100% | 1% |
| Aqueous Medium | - | 98.9% |
| DMSO (from stock) | - | 0.1% |
Protocol 2: Cyclodextrin-Mediated Solubilization
This protocol utilizes cyclodextrins to enhance the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Prepare a Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, cell culture medium). Concentrations can range from 1% to 10% (w/v).
-
Add this compound: Add the powdered this compound directly to the HP-β-CD solution. Alternatively, a small volume of a concentrated this compound stock in an organic solvent can be added to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (e.g., to 37°C) can sometimes facilitate this process.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: It is recommended to determine the final concentration of the solubilized this compound in the filtered solution using a suitable analytical method like HPLC-UV.
| Parameter | Recommendation |
| Cyclodextrin Type | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Cyclodextrin Concentration | 1-10% (w/v) in aqueous buffer |
| Incubation Time | 4-24 hours |
| Incubation Temperature | Room Temperature or 37°C |
IV. Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
This compound is an antimitotic agent that functions by stabilizing microtubules. This stabilization disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. The result is an arrest of the cell cycle in the M-phase (mitosis), which can ultimately lead to apoptosis (programmed cell death).
Caption: Simplified signaling pathway of this compound.
References
Overcoming Ceratamine A stability issues in aqueous solutions
Welcome to the technical support center for Ceratamine A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for stability issues you may encounter with this compound.
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Loss of activity is often a primary indicator of chemical degradation. The stability of this compound, a marine alkaloid, can be influenced by several factors in aqueous solutions. These include pH, temperature, light exposure, and the presence of oxidative agents.[1][2][3] The complex structure of this compound, featuring a cyclic ketone, a tertiary amine, and a secondary amino group, suggests potential susceptibility to hydrolysis and oxidation.[4] We recommend a systematic evaluation of your solution's storage and handling conditions.
Q2: I've observed a color change in my this compound stock solution. What does this signify?
A2: A change in the color of your solution can be a sign of degradation, where the parent compound is breaking down into different chemical species that may absorb light differently.[5] This could be due to oxidation or other degradation pathways. It is crucial to prepare fresh solutions and assess their purity before use in critical experiments.
Q3: What is the optimal pH for dissolving and storing this compound in an aqueous buffer?
A3: While specific data for this compound is not available, many drugs exhibit optimal stability within a pH range of 4 to 8.[3] Extreme pH conditions, both acidic and alkaline, can catalyze degradation reactions such as hydrolysis.[2][3] We advise performing a pH stability screen to determine the ideal pH for your specific experimental needs. A summary of factors affecting stability is provided in Table 1.
Q4: How should I store my aqueous solutions of this compound to maximize stability?
A4: To minimize degradation, it is recommended to store aqueous solutions of this compound at low temperatures, such as 2-8°C or even -20°C for longer-term storage, and protected from light.[2] The impact of temperature on drug stability is significant, with higher temperatures generally accelerating degradation rates.[2] Always prepare fresh solutions for your experiments whenever possible and avoid repeated freeze-thaw cycles.
Q5: Are there any excipients or additives I can use to improve the stability of this compound in my formulation?
A5: The use of certain excipients can help stabilize drug molecules in solution. For compounds susceptible to oxidation, the addition of antioxidants may be beneficial.[6] For molecules that are sparingly soluble, the use of co-solvents or cyclodextrins might improve both solubility and stability.[6] However, compatibility studies are essential to ensure that any added excipients do not negatively interact with this compound.
Data Presentation
Table 1: Key Factors Influencing Drug Stability in Aqueous Solutions
| Factor | Potential Impact on this compound | Recommended Screening Conditions |
| pH | Catalysis of hydrolysis, particularly of the cyclic ketone and amide-like structures. Alteration of ionization state, which can affect solubility and reactivity. | Screen a range of pH values (e.g., pH 3 to 10) using various buffer systems (e.g., citrate, phosphate, borate) to identify the pH of maximum stability. |
| Temperature | Increased rate of all potential degradation reactions (hydrolysis, oxidation, etc.). | Evaluate stability at various temperatures (e.g., 4°C, 25°C, 40°C) to understand the temperature dependence of degradation. |
| Light | Photodegradation, especially if the molecule contains chromophores that absorb UV or visible light. | Conduct photostability studies by exposing the solution to controlled light sources (e.g., UV-A, fluorescent) and comparing it to a dark control. |
| Oxygen | Oxidation of electron-rich moieties within the molecule. | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) and compare their stability to solutions exposed to ambient air. Consider adding antioxidants. |
| Excipients | Can either stabilize or destabilize the drug molecule through various interactions. | If formulation development is a goal, screen a panel of common excipients (e.g., antioxidants, chelating agents, co-solvents) for their impact on stability. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Aqueous Solution
Objective: To identify key factors that influence the stability of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
HPLC-grade water and solvents (e.g., acetonitrile, methanol)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled chambers/incubators
-
Light source for photostability testing
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., DMSO) if necessary, before diluting with the aqueous buffer to the final desired concentration. Ensure the final concentration of the co-solvent is low and consistent across all samples.
-
-
Stress Conditions Setup:
-
pH: Adjust the pH of the this compound solution to three different levels (e.g., pH 4, 7, and 9) using dilute acid or base.
-
Temperature: Aliquot the pH 7 solution into separate vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Light: Expose an aliquot of the pH 7 solution to a controlled light source while keeping a control sample wrapped in aluminum foil to protect it from light.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each of the stress condition samples.
-
-
Sample Analysis:
-
Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound stability issues.
Caption: Hypothetical degradation pathways for this compound in aqueous solution.
References
- 1. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. iipseries.org [iipseries.org]
- 4. This compound | C17H16Br2N4O2 | CID 11488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
Troubleshooting unexpected results in Ceratamine A assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ceratamine A in various assays. The information is tailored for researchers, scientists, and drug development professionals to address common and unexpected results encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a heterocyclic alkaloid that functions as a microtubule-stabilizing antimitotic agent.[1] It directly stimulates the polymerization of tubulin, leading to the formation of a dense network of microtubules in interphase cells and abnormal tubulin structures in mitotic cells.[1] This disruption of microtubule dynamics leads to a block in cell cycle progression, specifically at the M-phase (mitosis).
Q2: In which cancer cell lines has this compound or its analogs shown activity?
Q3: What are the expected morphological changes in cells treated with this compound?
Cells treated with this compound are expected to exhibit distinct morphological changes consistent with its mechanism of action. In interphase, a dense perinuclear microtubule network is often observed. Mitotic cells, on the other hand, typically display multiple pillar-like tubulin structures instead of a normal mitotic spindle. These alterations ultimately lead to mitotic arrest.
Troubleshooting Guide
Unexpected Results in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
Q4: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Density: Ensure that the initial cell seeding density is consistent across all experiments and even across wells of a single experiment. Overly confluent or sparse cultures can lead to variability in drug response.
-
Compound Stability: this compound, like many natural products, may have limited stability in solution. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.
-
Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values. Optimize and maintain a consistent incubation time for all assays.
-
Cell Line Integrity: Use cells with a low passage number and regularly check for mycoplasma contamination, as both can alter cellular responses to drugs.
Quantitative Data Summary: Example IC50 Values for Microtubule-Targeting Agents
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| This compound Analog | HeLa (Cervical Cancer) | Antimitotic Assay | 24 | Low µM range |
| Paclitaxel | A549 (Lung Cancer) | Cytotoxicity | 72 | 0.01 - 0.1 |
| Nocodazole | MCF7 (Breast Cancer) | Cytotoxicity | 48 | 0.05 - 0.2 |
Note: This table provides example data for microtubule-targeting agents to illustrate expected ranges. Specific IC50 values for this compound may vary depending on the cell line and experimental conditions.
Unexpected Results in Immunofluorescence Assays for Microtubule Morphology
Q5: I am observing high background fluorescence in my immunofluorescence staining for microtubules after this compound treatment. How can I reduce it?
High background can obscure the specific staining of microtubules. Here are some common causes and solutions:
-
Insufficient Blocking: Ensure adequate blocking by using a suitable blocking agent (e.g., 5% BSA or serum from the secondary antibody host species) for a sufficient duration (e.g., 1 hour at room temperature).
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
Inadequate Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Autofluorescence: Some cell types exhibit natural autofluorescence. This can be quenched by treating the cells with a solution like 0.1% Sudan Black B in 70% ethanol.
Experimental Workflow: Immunofluorescence Staining of Microtubules
Caption: Workflow for immunofluorescence analysis of microtubule morphology.
Unexpected Results in Cell Cycle Analysis by Flow Cytometry
Q6: After this compound treatment, I see a smaller than expected G2/M peak, or the peaks are very broad. What could be wrong?
Suboptimal results in flow cytometry-based cell cycle analysis can be due to several issues:
-
Cell Clumping: Ensure a single-cell suspension before and during fixation and staining. Clumps of cells will be interpreted as having higher DNA content, leading to distorted histograms. Use a cell strainer if necessary.
-
Fixation Technique: Improper fixation can lead to poor DNA staining. A common method is dropwise addition of cold 70% ethanol while vortexing the cell suspension to prevent clumping.
-
RNase Treatment: Propidium iodide (PI) can also bind to double-stranded RNA. Ensure that RNase A is included in your staining buffer to eliminate this non-specific signal.
-
Staining Time and Temperature: Allow sufficient time for the DNA dye to intercalate fully. Staining overnight at 4°C can often yield tighter peaks.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%. Fix for at least 2 hours at -20°C.
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature or overnight at 4°C.
-
Analysis: Analyze the samples on a flow cytometer.
Signaling Pathway
This compound-Induced Mitotic Arrest and Apoptosis
This compound stabilizes microtubules, which activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed to anaphase. Key proteins involved in the SAC include Mad1, Mad2, Bub1, BubR1, and Mps1. Prolonged activation of the SAC due to persistent microtubule stabilization leads to a sustained mitotic arrest. If the arrest is prolonged, the cell may eventually undergo apoptosis through the intrinsic (mitochondrial) pathway, involving the activation of caspases.
Caption: Signaling pathway of this compound leading to apoptosis.
References
Optimizing Ceratamine A Concentration for Maximum Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of Ceratamine A. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterocyclic alkaloid originally isolated from the marine sponge Pseudoceratina. Its primary mechanism of action is the stabilization of microtubules.[1] In vitro studies have demonstrated that this compound directly stimulates the polymerization of tubulin, the protein subunit of microtubules, even in the absence of microtubule-associated proteins (MAPs).[1] This stabilization of microtubules disrupts their dynamic instability, which is crucial for various cellular processes, most notably mitotic spindle formation.
Q2: How does this compound affect the cell cycle?
A2: By stabilizing microtubules, this compound disrupts the normal formation and function of the mitotic spindle, leading to a cell cycle arrest in the M-phase (mitosis).[1] Treatment of cancer cell lines, such as the breast carcinoma MCF-7 cells, with this compound results in a concentration-dependent accumulation of cells in mitosis.[1]
Q3: What are the expected morphological changes in cells treated with this compound?
A3: Cells treated with this compound exhibit distinct morphological changes. In interphase cells, a dense network of microtubules can be observed around the nucleus. Mitotic cells often display multiple pillar-like tubulin structures instead of a normal bipolar spindle.[1]
Q4: Does this compound compete with other microtubule-stabilizing agents like paclitaxel?
A4: No, studies have shown that this compound does not compete with paclitaxel for binding to microtubules, suggesting it has a different binding site on the tubulin polymer.[1]
Troubleshooting Guides
Issue 1: Low or No Observed Mitotic Arrest
Q: I am not observing a significant increase in the mitotic population after treating my cells with this compound. What could be the issue?
A: This could be due to several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low to induce a significant effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to microtubule-stabilizing agents.
-
Incorrect Incubation Time: The duration of treatment may be insufficient for a significant number of cells to enter and arrest in mitosis. A time-course experiment is recommended.
-
Compound Stability: Ensure the proper storage and handling of your this compound stock solution to maintain its bioactivity.
Issue 2: High Levels of Cell Death Instead of Mitotic Arrest
Q: I am observing widespread cell death rather than a clear mitotic arrest. Why is this happening?
A: This often indicates that the concentration of this compound is too high. At supra-optimal concentrations, microtubule-stabilizing agents can induce rapid and widespread apoptosis, masking the intended mitotic arrest phenotype. It is recommended to perform a cytotoxicity assay to determine the IC50 value and select a concentration range that induces mitotic arrest without causing excessive cell death.
Issue 3: Inconsistent Results in Microtubule Polymerization Assays
Q: My in vitro microtubule polymerization assay results are not reproducible. What are the common pitfalls?
A: In vitro tubulin polymerization assays can be sensitive to experimental conditions. Here are some troubleshooting tips:
-
Tubulin Quality: Ensure you are using high-quality, polymerization-competent tubulin.
-
Buffer Conditions: The composition and pH of the polymerization buffer are critical. Use a well-established buffer system like G-PEM (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Temperature Control: Maintain a constant and accurate temperature (typically 37°C) during the assay, as tubulin polymerization is temperature-dependent.
-
Nucleation: At low tubulin concentrations, polymerization may not occur spontaneously. The addition of a microtubule-stabilizing agent like paclitaxel can be used as a positive control to confirm assay conditions are suitable for polymerization.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cell Cycle Arrest | MCF-7 | Concentration-dependent | Accumulation of cells in mitosis | [1] |
| In Vitro Tubulin Polymerization | Purified Tubulin | 100 µmol/L | Promoted microtubule polymerization | [1] |
Note: Specific IC50 values for this compound across a range of cell lines are not extensively published. It is highly recommended that researchers determine the IC50 empirically for their cell line of interest.
Experimental Protocols
Cell-Based Cytotoxicity Assay to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Add the diluted this compound to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or a commercially available kit) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
In Vitro Microtubule Polymerization Assay
-
Reagent Preparation: Prepare G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Keep all reagents on ice.
-
Tubulin Preparation: Resuspend purified tubulin in ice-cold G-PEM buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the desired concentrations of this compound or control compounds (e.g., paclitaxel as a positive control for polymerization, nocodazole as a negative control).
-
Measurement: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C.
-
Data Analysis: Plot the change in absorbance over time to visualize the kinetics of microtubule polymerization.
Immunofluorescence Staining of Microtubules
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the cells and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize the microtubule network using a fluorescence microscope.
Signaling Pathways and Logical Relationships
This compound's Primary Effect on the Cell Cycle
Caption: this compound's mechanism of inducing M-phase arrest.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Potential Downstream Apoptotic Signaling
Caption: Potential apoptotic pathway activated by mitotic arrest.
References
Technical Support Center: Ceratamine A Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Ceratamine A.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the key steps of this compound synthesis.
Azepine Ring Formation (Schmidt/Beckmann Rearrangement)
The construction of the central azepine ring is a critical step in many syntheses of this compound. Both the Schmidt and Beckmann rearrangements are employed for this transformation, and each can present unique challenges.
| Problem/Symptom | Possible Cause | Suggested Solution |
| Low to no yield of the desired lactam. | 1. Incomplete reaction. 2. Unfavorable regioselectivity of the rearrangement. 3. Degradation of starting material or product under harsh acidic conditions. | 1. Reaction Time & Temperature: Increase reaction time or temperature cautiously. Monitor the reaction by TLC to track the consumption of the starting material. 2. Acid Catalyst: Vary the acid catalyst and its concentration. While strong acids like sulfuric acid are common, Lewis acids can sometimes offer better results and milder conditions.[1] 3. Substrate Stability: If the substrate is sensitive, consider using a milder rearrangement method if applicable to your specific synthetic route. |
| Formation of a significant amount of tetrazole byproduct. | The reaction conditions favor the formation of the tetrazole over the desired amide. This is a known side reaction of the Schmidt rearrangement. | Control Reaction Conditions: This side reaction can often be controlled by carefully adjusting the reaction temperature and the rate of addition of hydrazoic acid.[2] Running the reaction at a lower temperature may favor the desired rearrangement pathway. |
| Mixture of regioisomeric lactams. | The migratory aptitude of the two groups attached to the carbonyl is similar, leading to a mixture of products. | Substrate Design: If possible, modify the substrate to increase the migratory aptitude of the desired group. For bridged systems, cation-π interactions with nearby aromatic groups can influence the regioselectivity.[2] Chromatographic Separation: If a mixture is unavoidable, develop a robust chromatographic method (e.g., flash column chromatography with a suitable solvent system) to separate the isomers. |
Side Chain Introduction (Lactam Alkylation / Knoevenagel Condensation)
Introducing the substituted benzyl group is typically achieved via alkylation of the lactam or a Knoevenagel condensation.
| Problem/Symptom | Possible Cause | Suggested Solution |
| Low yield of the alkylated product. | 1. Incomplete deprotonation of the lactam. 2. Steric hindrance at the reaction site. 3. Poor reactivity of the alkylating agent. | 1. Base Selection: Use a stronger base (e.g., NaH, KHMDS) to ensure complete deprotonation of the lactam. 2. Reaction Conditions: Increase the reaction temperature to overcome steric hindrance, but monitor for potential side reactions. 3. Alkylating Agent: Ensure the purity and reactivity of the benzyl halide. If reactivity is an issue, consider converting the halide to a more reactive species (e.g., an iodide via Finkelstein reaction). |
| Formation of O-alkylated byproduct. | The enolate intermediate can undergo alkylation on either the nitrogen or the oxygen atom. | Solvent and Counter-ion: The choice of solvent and counter-ion can influence the N- vs. O-alkylation ratio. Aprotic polar solvents often favor N-alkylation. Experiment with different solvent systems (e.g., THF, DMF). |
| Low yield in Knoevenagel condensation. | 1. Inefficient removal of water, shifting the equilibrium back to the starting materials.[3] 2. The aldehyde is electron-rich, reducing its reactivity. | 1. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add molecular sieves to the reaction mixture.[3] 2. Catalyst and Conditions: Use a more active catalyst system. While piperidine is common, other amine catalysts or Lewis acids can be explored.[4][5] Increasing the reaction temperature can also improve the rate of condensation with less reactive aldehydes. |
| Formation of self-condensation products of the active methylene compound. | The base used is too strong, leading to self-condensation. | Use a Weaker Base: The Knoevenagel condensation is typically catalyzed by weakly basic amines to avoid self-condensation.[4] |
Imidazole Ring Annulation and Final Steps (SNAr, Dehydrogenation)
The final stages of the synthesis often involve a nucleophilic aromatic substitution (SNAr) to install the methylamino group and a dehydrogenation step to form the aromatic imidazo[4,5-d]azepine core.
| Problem/Symptom | Possible Cause | Suggested Solution |
| Low yield of the SNAr product. | 1. The heterocyclic ring is not sufficiently activated for nucleophilic substitution. 2. The leaving group is not sufficiently labile. | 1. Reaction Conditions: SNAr reactions often require elevated temperatures. Use a high-boiling point solvent like DMF or DMSO and heat the reaction. Microwave-assisted synthesis can also be effective in accelerating SNAr reactions. 2. Leaving Group: If possible, use a more reactive leaving group. For example, a fluoride is often a better leaving group than a chloride in SNAr reactions. |
| Incomplete dehydrogenation with IBX. | 1. Insufficient equivalents of IBX. 2. Poor solubility of IBX in the reaction solvent. 3. The substrate is resistant to oxidation. | 1. Stoichiometry: Increase the equivalents of IBX. 2. Solvent: IBX is most soluble in DMSO.[6] Ensure the reaction is run in a solvent that allows for sufficient solubility of the oxidant. 3. Temperature: IBX-mediated dehydrogenations often require heating.[7] |
| Formation of over-oxidized or side products during IBX dehydrogenation. | IBX is a powerful oxidant and can react with other functional groups in the molecule. | Reaction Control: Carefully control the reaction temperature and time to minimize side reactions. The use of IBX complexed with ligands like 4-methoxypyridine N-oxide (MPO) can sometimes modulate its reactivity and improve selectivity.[8] |
| Formation of C-11 oxygenated byproducts. | Unanticipated oxidation of the imidazole ring during deprotection or other steps. | Inert Atmosphere: Perform the final deprotection and purification steps under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Degas all solvents before use. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, the one by Feng et al. or Coleman et al.?
A1: Both routes have their advantages. The Feng synthesis has an overall yield of 12.7% over 10 steps.[9] The Coleman synthesis is described as high-yielding and operationally efficient, suitable for gram-scale production.[6][10] The choice may depend on the availability of starting materials, desired scale, and the specific expertise of the research group. A comparison of the workflows is provided below.
Q2: What is the expected overall yield for the synthesis of this compound?
A2: The reported overall yield for the total synthesis by Feng et al. is 12.7%.[9] Yields for individual steps can vary, and optimization may be required to achieve this overall efficiency.
Q3: Are there any specific stability issues to be aware of during the synthesis and purification of this compound?
A3: this compound and its precursors, particularly those with the fully formed heterocyclic core, may be susceptible to oxidation, especially at the C-11 position of the imidazole ring. It is advisable to handle these compounds under an inert atmosphere and to use degassed solvents, especially during purification and storage.
Q4: What is a general strategy for the purification of this compound?
A4: A multi-step purification strategy is often necessary.
-
Crude Purification: After the final reaction, a simple extraction and wash are typically performed to remove bulk impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the target compound from reaction byproducts and unreacted starting materials. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.
-
Recrystallization: For obtaining highly pure material, recrystallization is recommended. A suitable solvent system needs to be identified through small-scale screening.[8][11][12][13][14] Common solvent systems for heterocyclic compounds include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Feng et al. Synthesis | Coleman et al. Synthesis |
| Starting Material | 5-methoxybenzimidazole | Commercially available simple compounds |
| Key Reactions | Schmidt rearrangement, Lactam alkylation, SNAr | Beckmann rearrangement, Knoevenagel condensation, Imidazole annulation, IBX dehydrogenation |
| Number of Steps | 10 | Not explicitly stated, but described as a "series of straight forward chemical transformations" |
| Overall Yield | 12.7%[9] | Described as "high-yielding" and suitable for "gram quantities"[6][10] |
Table 2: General Purification Protocol for this compound
| Step | Method | Typical Solvents/Conditions | Purpose |
| 1. Work-up | Liquid-liquid extraction | Dichloromethane or Ethyl Acetate and water/brine | Removal of inorganic salts and water-soluble impurities. |
| 2. Primary Purification | Flash Column Chromatography | Silica gel; Gradient of Methanol in Dichloromethane (e.g., 0-10%) | Separation from less polar and more polar impurities. |
| 3. Final Purification | Recrystallization | Screen for suitable solvents (e.g., Ethanol, Methanol/Dichloromethane, Ethyl Acetate/Hexanes) | To obtain high-purity crystalline solid. |
| 4. Purity Analysis | HPLC | C18 column; Acetonitrile/Water gradient with TFA or formic acid | To determine the final purity of the compound. |
Experimental Protocols
Detailed Protocol for SNAr Reaction (Adapted from Feng et al.[9])
-
Reaction Setup: To a solution of the 2-chloro-imidazo[4,5-d]azepine precursor in a suitable high-boiling point solvent (e.g., N,N-dimethylformamide), add an excess of methylamine (as a solution in a suitable solvent like ethanol or THF).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired 2-(methylamino)-imidazo[4,5-d]azepine derivative.
Visualizations
Caption: Comparative workflows of this compound synthesis.
Caption: Decision tree for troubleshooting the Schmidt rearrangement.
Caption: General mechanism of the SNAr reaction.
References
- 1. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. organicreactions.org [organicreactions.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. A direct and efficient total synthesis of the tubulin-binding agents this compound and B; use of IBX for a remarkable heterocycle dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. Total synthesis of microtubule-stabilizing agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Modifying Ceratamine A for Improved Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying the marine alkaloid Ceratamine A to enhance its bioavailability.
Troubleshooting Guides
Issue 1: Low Oral Absorption in Preclinical Animal Models
-
Question: Our in vivo pharmacokinetic studies with this compound in rodents show low plasma concentrations after oral administration. What are the potential causes and how can we address this?
Answer: Low oral absorption can stem from several factors, including poor aqueous solubility, low intestinal permeability, rapid metabolism in the gut or liver (first-pass effect), or active efflux back into the intestinal lumen.[1] Here’s a systematic approach to troubleshoot this issue:
-
Characterize Physicochemical Properties: If not already done, experimentally determine the aqueous solubility and lipophilicity (LogP) of this compound. While the predicted XLogP3 of 2.5 is favorable, poor solubility is common for complex natural products.[2][3]
-
Assess Intestinal Permeability: Conduct an in vitro Caco-2 permeability assay. This will help determine if the compound can efficiently cross the intestinal epithelial barrier.[4]
-
Evaluate Metabolic Stability: Use in vitro metabolic stability assays with liver microsomes or hepatocytes to determine if this compound is rapidly metabolized.[5]
-
Investigate Efflux Transporter Involvement: The Caco-2 assay can also indicate if this compound is a substrate for efflux pumps like P-glycoprotein.[4]
Based on the findings, you can devise a targeted strategy. For instance, if solubility is the primary issue, formulation approaches or the synthesis of more soluble prodrugs could be effective.[6][7] If rapid metabolism is the culprit, structural modifications to block metabolic sites may be necessary.[8][9]
-
-
Question: How can we differentiate between poor permeability and rapid metabolism as the cause of low bioavailability?
Answer: To distinguish between these two factors, a combination of in vitro and in vivo experiments is recommended:
-
In Vitro Permeability vs. Metabolism: Compare the results from your Caco-2 permeability assay with those from a metabolic stability assay using liver S9 fractions or hepatocytes.[5] If permeability is high but metabolic stability is low, first-pass metabolism is a likely contributor. Conversely, low permeability with high metabolic stability points to absorption as the rate-limiting step.
-
In Vivo Studies with IV Administration: Comparing the pharmacokinetic profile of this compound after intravenous (IV) versus oral (PO) administration allows for the calculation of absolute bioavailability. A significant difference between the area under the curve (AUC) for IV and PO routes indicates poor absorption or a strong first-pass effect.
-
Issue 2: High Variability in In Vivo Study Results
-
Question: We are observing significant animal-to-animal variability in the plasma concentrations of this compound in our pharmacokinetic studies. What could be the reason for this?
Answer: High variability in in vivo studies can be attributed to several factors:
-
Formulation Issues: If this compound is not fully solubilized in the dosing vehicle, it can lead to inconsistent absorption. Ensure your formulation is a homogenous solution or a stable, uniform suspension.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Standardize the feeding schedule of your animals before and during the study.
-
Genetic Polymorphisms: Differences in metabolic enzymes or transporters among individual animals can lead to variable pharmacokinetics.
-
Gastrointestinal Tract pH and Motility: Variations in these physiological parameters can affect drug dissolution and transit time.
To mitigate this, start by optimizing your formulation and standardizing your experimental conditions. If variability persists, consider using a larger group of animals to obtain more statistically robust data.
-
Frequently Asked Questions (FAQs)
-
Question: What are the key physicochemical properties of this compound that might influence its bioavailability?
Answer: Based on available data and general principles of drug metabolism, the following properties are important:
| Property | Value for this compound | Desirable Range for Oral Bioavailability |
| Molecular Weight | 468.1 g/mol [2] | < 500 g/mol |
| XLogP3 (Lipophilicity) | 2.5[2] | 1 - 5[3] |
| Aqueous Solubility | Not experimentally determined | > 10 µg/mL |
| Polar Surface Area | (Predicted) | < 140 Ų |
-
Question: What structural modifications to this compound could potentially improve its bioavailability?
Answer: Structural modifications should aim to address specific liabilities (e.g., poor solubility, metabolic instability) while preserving the pharmacological activity. Here are some strategies:
| Modification Strategy | Rationale | Potential Impact on Bioavailability |
| Prodrugs | Masking polar functional groups to increase lipophilicity and membrane permeability, or adding ionizable groups to improve solubility. | Can enhance absorption. The prodrug must be converted to the active this compound in vivo. |
| Salt Formation | For ionizable compounds, forming a salt can significantly improve aqueous solubility and dissolution rate.[10] | Can improve the absorption of solubility-limited compounds. |
| Bioisosteric Replacement | Replacing a part of the molecule with a chemical group that has similar physical or chemical properties but may alter metabolism or solubility. | Can be used to block sites of metabolism or improve solubility. |
| PEGylation | Attaching polyethylene glycol (PEG) chains. | Can increase solubility and half-life, but may also decrease permeability. |
-
Question: Are there any in silico tools that can help predict the ADME properties of this compound analogs?
Answer: Yes, several in silico tools can provide valuable predictions of absorption, distribution, metabolism, and excretion (ADME) properties.[5][11] These tools, such as SwissADME, QikProp, and StarDrop, can predict parameters like aqueous solubility, blood-brain barrier penetration, P-glycoprotein substrate probability, and potential sites of metabolism.[12] These predictions can help prioritize the synthesis of analogs with a higher likelihood of favorable pharmacokinetic properties.[13][14]
Experimental Protocols
1. Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Assay Procedure:
-
The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer (representing the intestinal lumen).
-
Samples are taken from the basolateral (BL) side (representing the bloodstream) at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. High Papp values suggest good permeability. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the compound is a substrate for efflux transporters.
2. Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes.
-
Materials: Pooled liver microsomes from the species of interest (e.g., human, rat), NADPH regenerating system, and the test compound.
-
Assay Procedure:
-
The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
-
Data Analysis: The percentage of the compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A short half-life suggests rapid metabolism.
3. Rodent Pharmacokinetic Study
This in vivo study determines the pharmacokinetic profile of a compound after administration.
-
Animal Model: Typically, male Sprague-Dawley rats or BALB/c mice are used.
-
Administration:
-
Oral (PO): The compound is formulated in a suitable vehicle and administered by oral gavage.
-
Intravenous (IV): The compound is administered via the tail vein to determine absolute bioavailability.
-
-
Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation.
-
Analysis: The concentration of the compound in the plasma samples is determined by a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (half-life) are calculated using pharmacokinetic software. Absolute bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Signaling pathway of this compound as a microtubule-stabilizing agent.
Caption: Experimental workflow for developing this compound analogs.
Caption: Troubleshooting flowchart for low bioavailability of this compound.
References
- 1. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H16Br2N4O2 | CID 11488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05856D [pubs.rsc.org]
- 10. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking [ejchem.journals.ekb.eg]
- 13. ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Structure-Activity Relationship (SAR) of Ceratamine A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ceratamine A analogs, focusing on their antimitotic activity. This compound, a marine alkaloid, and its synthetic analogs are potent microtubule-stabilizing agents, making them promising candidates for anticancer drug development. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the pertinent biological pathways.
I. Comparative Antimitotic Activity of this compound Analogs
The antimitotic activity of this compound and its analogs has been evaluated in various cancer cell lines. The data presented below is primarily from studies conducted on the human breast adenocarcinoma cell line, MCF-7. The key structural modifications involve the substitution of the bromine atoms on the phenyl ring and methylation of the amino group at the C-2 position of the imidazo[4,5-d]azepine core.
Table 1: Antimitotic Activity (IC50) of this compound Analogs in MCF-7 Cells
| Compound | R1 | R2 | R3 | IC50 (µM) |
| This compound (1) | Br | Br | H | >10 |
| Desbromothis compound (3) | H | H | H | Significantly less potent than 1 |
| Analog 4 | CH3 | CH3 | H | More active than 1 |
| Analog 15c | CH3 | CH3 | H | 3[1] |
| Analog 33 | CH3 | CH3 | CH3 | Most potent analog |
Key Findings from SAR Studies:
-
Replacement of Bromine Atoms: Replacing the bromine atoms at the R1 and R2 positions of the 4-methoxybenzyl group with methyl groups significantly enhances the antimitotic activity.[1] Desbromothis compound, which lacks any substitution at these positions, is considerably less active than the natural this compound.
-
N-Methylation: Further enhancement of the antimitotic activity is achieved by introducing a methyl group at the R3 position (the amino nitrogen at C-2). Analog 33, which combines the dimethyl substitution on the phenyl ring with N-methylation, has been identified as a highly potent derivative.
II. Experimental Protocols
This section details the methodologies for the synthesis of a key this compound analog and the cell-based assay used to determine antimitotic activity.
A. Synthesis of a Potent this compound Analog
While a detailed, step-by-step protocol for the most potent analog (33) is not publicly available in full, the general synthetic strategy involves a multi-step process. The total synthesis of this compound has been accomplished in 10 steps with a 12.7% overall yield, starting from 5-methoxybenzimidazole.[2] Key steps in this synthesis that are likely applicable to its analogs include:[2]
-
Construction of the Azepine Ring: Often achieved through a Schmidt rearrangement.
-
Introduction of the Benzylic Side Chain: Accomplished via alkylation of a lactam intermediate.
-
Installation of the C-2 Amino Group: Can be performed using a highly economical SNAr (Nucleophilic Aromatic Substitution) reaction.
A generalized workflow for the synthesis is presented below.
B. Cell-Based Antimitotic Activity Assay (MTT Assay)
The antimitotic activity of this compound analogs is commonly determined by assessing their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Principle:
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is proportional to the number of viable cells.
Protocol for MCF-7 Cells:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
III. Mechanism of Action and Signaling Pathways
This compound and its analogs exert their antimitotic effect by stabilizing microtubules.[3] This action disrupts the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division.
Microtubule Stabilization and Mitotic Arrest:
-
Microtubule Dynamics: Microtubules are highly dynamic polymers of α- and β-tubulin that continuously undergo phases of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for the segregation of chromosomes during mitosis.
-
Effect of this compound Analogs: By binding to and stabilizing the microtubule polymer, this compound analogs suppress this dynamic instability. This leads to the formation of abnormal mitotic spindles and ultimately triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest can lead to the activation of apoptotic pathways, resulting in programmed cell death.
Potential Downstream Signaling Pathways:
The stabilization of microtubules can affect various downstream signaling pathways. While the specific signaling cascade initiated by this compound is still under investigation, microtubule-stabilizing agents, in general, are known to influence pathways that regulate cell survival and apoptosis. One such pathway involves the Transforming Growth Factor-β (TGF-β) signaling , where microtubule stabilization has been shown to dampen its activity.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of microtubule-stabilizing agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cnreagent.com]
- 4. Microtubule stabilization reduces scarring and causes axon regeneration after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ceratamine A and Ceratamine B: Potent Antimitotic Agents
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals comparing the structural and functional properties of Ceratamine A and Ceratamine B, two promising microtubule-stabilizing agents.
This compound and Ceratamine B are novel heterocyclic alkaloids originally isolated from the marine sponge Pseudoceratina sp.[1][2] Both compounds have garnered significant interest within the oncology research community due to their potent antimitotic properties, which stem from their ability to stabilize microtubules and induce cell cycle arrest at the G2/M phase. This guide provides a comprehensive comparative analysis of this compound and Ceratamine B, presenting their key structural differences, a side-by-side comparison of their biological activity, and detailed experimental protocols for their evaluation.
Structural Comparison
This compound and Ceratamine B share a common imidazo[4,5-d]azepine core structure. The primary structural difference lies in the substitution at the 6-position of the azepine ring. This compound possesses a methyl group at this position, whereas Ceratamine B is unsubstituted. This seemingly minor structural variance can have implications for the molecule's conformation and interaction with its biological target.
Table 1: Structural and Physicochemical Properties of this compound and Ceratamine B
| Feature | This compound | Ceratamine B |
| Chemical Formula | C₁₇H₁₆Br₂N₄O₂ | C₁₆H₁₄Br₂N₄O₂ |
| Molecular Weight | 488.14 g/mol | 474.11 g/mol |
| Core Structure | Imidazo[4,5-d]azepine | Imidazo[4,5-d]azepine |
| Key Structural Difference | Methyl group at 6-position | Hydrogen at 6-position |
Biological Activity: A Head-to-Head Comparison
Both this compound and Ceratamine B exhibit potent cytotoxic and antimitotic activities against cancer cell lines. Their mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent apoptosis.
Table 2: Comparative Cytotoxicity of this compound and Ceratamine B
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| This compound | MCF-7 (Human Breast Adenocarcinoma) | Antimitotic Assay | 10 µg/mL | [1] |
| Ceratamine B | MCF-7 (Human Breast Adenocarcinoma) | Antimitotic Assay | 10 µg/mL | [1] |
Based on the initial isolation and characterization studies, both this compound and Ceratamine B demonstrate equivalent potency in inhibiting the growth of MCF-7 human breast cancer cells.[1] Further comprehensive studies are warranted to explore their differential efficacy across a broader range of cancer cell lines and in in vivo models.
Mechanism of Action: Microtubule Stabilization and Mitotic Arrest
The primary mechanism of action for both this compound and Ceratamine B is the stabilization of microtubules. This activity disrupts the delicate balance of microtubule polymerization and depolymerization required for the formation and function of the mitotic spindle during cell division. The stabilization of microtubules activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis. If the cell is unable to satisfy the checkpoint, it will ultimately undergo apoptosis.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.
In Vitro Microtubule Polymerization Assay
This assay directly measures the ability of this compound and B to promote the polymerization of tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), this compound, Ceratamine B, and a positive control (e.g., paclitaxel).
-
Procedure:
-
On ice, prepare reaction mixtures containing tubulin in polymerization buffer.
-
Add varying concentrations of this compound, Ceratamine B, or control compounds.
-
Transfer the mixtures to a pre-warmed 96-well plate in a spectrophotometer capable of reading absorbance at 340 nm.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the rate and extent of polymerization in the presence of this compound and B.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the impact of this compound and B on cell viability.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and Ceratamine B for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values for each compound.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle following treatment.
Methodology:
-
Treatment: Treat cells with this compound or B for a defined period.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Immunofluorescence Microscopy of Microtubules
This method allows for the visualization of microtubule morphology in cells treated with this compound or B.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the compounds.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for α-tubulin or β-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Microscopy: Visualize the microtubule network and nuclear morphology using a fluorescence or confocal microscope. Look for changes such as microtubule bundling or abnormal spindle formation in treated cells.
Conclusion
This compound and Ceratamine B are promising antimitotic agents with a clear mechanism of action involving microtubule stabilization. While their initial in vitro potencies appear comparable, further investigation into their structure-activity relationship, differential effects on various cancer types, and in vivo efficacy is crucial. The provided experimental protocols offer a standardized framework for researchers to conduct these important comparative studies, which will ultimately determine the therapeutic potential of these marine-derived natural products.
References
Comparative Efficacy of Ceratamine A and Fascaplysin: A Guide for Researchers
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for two marine-derived compounds with demonstrated anticancer potential: Ceratamine A and fascaplysin. This document is intended for researchers, scientists, and drug development professionals interested in the distinct pharmacological profiles of these molecules.
Introduction
Natural products from marine organisms are a rich source of novel therapeutic agents. Among these, this compound, an alkaloid from the sponge Pseudoceratina sp., and fascaplysin, a bis-indole alkaloid from the sponge Fascaplysinopsis sp., have emerged as potent cytotoxic agents with distinct mechanisms of action. This compound acts as a microtubule-stabilizing agent, inducing mitotic arrest, while fascaplysin is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest at the G1 phase. This guide presents a comparative analysis of their efficacy based on available experimental data.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and fascaplysin against various cancer cell lines. It is important to note that these data are compiled from separate studies, and direct side-by-side comparisons may not be possible due to variations in experimental conditions.
Table 1: Cytotoxic Activity (IC50) of this compound and its Analog
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Carcinoma | 10 | [1] |
| Synthetic Analog of this compound | MCF-7 | Breast Carcinoma | 3 | [1] |
Table 2: Cytotoxic and Kinase Inhibitory Activity (IC50) of Fascaplysin
| Activity | Target | IC50 (µM) | Reference |
| Cytotoxicity | |||
| A549 | Non-Small Cell Lung Cancer | 2.923 | |
| SCLC Cell Lines (mean) | Small Cell Lung Cancer | 0.89 | |
| NSCLC Cell Lines (mean) | Non-Small Cell Lung Cancer | 1.15 | |
| Breast & Ovarian Cancer Cell Lines (range) | Breast & Ovarian Cancer | 0.48–1.21 | |
| LNCaP | Prostate Cancer | 0.54 | |
| HL-60 (24h) | Leukemia | 0.7 | |
| Kinase Inhibition | |||
| CDK4 | 0.35 - 0.4 | ||
| CDK2 | >50 | ||
| CDK1 | >100 | ||
| CDK5 | 20 |
Mechanisms of Action and Signaling Pathways
This compound and fascaplysin exert their cytotoxic effects through fundamentally different mechanisms, targeting distinct phases of the cell cycle.
This compound: Microtubule Stabilization and Mitotic Arrest
This compound is a microtubule-stabilizing agent. It promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability required for proper mitotic spindle formation. This leads to a cell cycle block exclusively at mitosis.[2] Unlike other microtubule-stabilizing agents like paclitaxel, this compound has a simpler chemical structure and does not compete for the same binding site on microtubules.[2]
Fascaplysin: CDK4 Inhibition and G1 Phase Arrest
Fascaplysin is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4).[3][4] CDK4, in complex with cyclin D, plays a crucial role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes necessary for S phase entry. By inhibiting CDK4, fascaplysin prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase.[5][6]
Experimental Protocols
This compound: Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the polymerization of purified tubulin in vitro.
-
Materials: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA), microplate reader.
-
Procedure:
-
Tubulin is diluted in cold polymerization buffer containing GTP.
-
This compound or control vehicle is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed 96-well plate.
-
The absorbance at 340 nm is measured over time at 37°C. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves.
Fascaplysin: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with a compound.
-
Materials: Cancer cell line (e.g., A549), cell culture medium, fascaplysin, phosphate-buffered saline (PBS), ethanol (70%, cold), RNase A, propidium iodide (PI), flow cytometer.
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of fascaplysin or vehicle control for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate cells at -20°C for at least 2 hours.
-
Wash cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[7][8]
Conclusion
This compound and fascaplysin represent two distinct classes of marine-derived anticancer agents with promising, yet different, therapeutic potential. This compound's ability to stabilize microtubules and induce mitotic arrest positions it as a potential alternative to taxane-based chemotherapies, particularly given its simple, achiral structure. In contrast, fascaplysin's high selectivity for CDK4 offers a targeted approach to inhibiting cell cycle progression in the G1 phase, a hallmark of many cancers. The choice between these or similar compounds for further drug development will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. The data and protocols presented in this guide are intended to facilitate such comparative evaluations and guide future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceratamines, structurally simple microtubule-stabilizing antimitotic agents with unusual cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Fascaplysin against Lung Cancer Cell and Small Cell Lung Cancer Circulating Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FASCAPLYSIN as a Specific Inhibitor for CDK4: Insights from Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fascaplysin Induces Apoptosis and Ferroptosis, and Enhances Anti-PD-1 Immunotherapy in Non-Small Cell Lung Cancer (NSCLC) by Promoting PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
Ceratamine A: A Novel Microtubule Stabilizer with Potential for Tumor Growth Inhibition
A Comparative Analysis of its Inhibitory Effects and Mechanism of Action
Ceratamine A, a marine-derived alkaloid, has emerged as a promising candidate in the landscape of anti-cancer drug discovery. Its unique structural properties and mechanism of action as a microtubule-stabilizing agent warrant a comprehensive evaluation of its potential to inhibit tumor growth. This guide provides a comparative analysis of this compound, presenting available experimental data on its efficacy, detailing its mechanism of action, and offering a comparison with established microtubule-targeting agents.
In Vitro Cytotoxicity: A Head-to-Head Look
Quantitative data on the half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of an anti-cancer compound. While extensive comparative data for this compound across a wide range of cancer cell lines remains limited in publicly available literature, its activity has been demonstrated, particularly in breast cancer cells.
To provide a framework for comparison, the following table summarizes the IC50 values for the widely used microtubule inhibitors, Paclitaxel and Docetaxel, across various cancer cell lines. This data serves as a benchmark for contextualizing the potential efficacy of this compound.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM)[1][2][3][4] | Docetaxel IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 - 7.5 | Not Widely Reported |
| MDA-MB-231 | Breast Adenocarcinoma | ~300 | Not Widely Reported |
| ZR75-1 | Breast Carcinoma | Not Widely Reported | Not Widely Reported |
| NSCLC | Non-Small Cell Lung Cancer | 27 (120h exposure) | Not Widely Reported |
| SCLC | Small Cell Lung Cancer | 380 (120h exposure) | Not Widely Reported |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time.
In Vivo Efficacy: Halting Tumor Growth in Preclinical Models
Preclinical in vivo studies using xenograft models are crucial for validating the anti-tumor activity of a compound. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
While specific in vivo data for this compound is not extensively published, the following table presents representative data for Docetaxel's effect on tumor growth inhibition in a breast cancer xenograft model, illustrating the type of data required for a comprehensive comparison.
| Treatment Group | Tumor Growth Inhibition (%) |
| Control | 0 |
| Docetaxel | Significant reduction |
| This compound | Data Not Available |
Note: The percentage of tumor growth inhibition is typically calculated relative to the control group.
Mechanism of Action: A Unique Approach to Microtubule Stabilization
This compound exerts its anti-tumor effects by disrupting the highly dynamic process of microtubule polymerization and depolymerization, which is essential for cell division.
Experimental Workflow for Microtubule Polymerization Assay
The ability of this compound to directly influence microtubule formation can be assessed using an in vitro polymerization assay.
Caption: Workflow for in vitro microtubule polymerization assay.
Studies have shown that this compound directly stimulates the polymerization of purified tubulin in the absence of microtubule-associated proteins. This confirms its role as a microtubule-stabilizing agent.
Signaling Pathway: Induction of Mitotic Arrest and Apoptosis
By stabilizing microtubules, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the M phase (mitosis). Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: this compound-induced cell death pathway.
A key differentiator for this compound is that it does not compete with paclitaxel for binding to microtubules. This suggests that this compound interacts with a different binding site on the tubulin protein, which could have implications for its efficacy in paclitaxel-resistant tumors.
The downstream signaling from prolonged mitotic arrest involves the activation of the apoptotic machinery. This is a complex process regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway activated by mitotic arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the average tumor volume over time for each group and calculate the percentage of tumor growth inhibition.
Conclusion and Future Directions
This compound represents a structurally novel microtubule-stabilizing agent with a distinct mechanism of action compared to established taxanes. Its ability to induce mitotic arrest and subsequent apoptosis in cancer cells highlights its therapeutic potential. However, a more comprehensive understanding of its efficacy requires further investigation, including:
-
Broad-panel in vitro screening: Determining the IC50 values of this compound across a diverse range of cancer cell lines to identify sensitive tumor types.
-
In vivo efficacy studies: Conducting robust preclinical studies in various xenograft models to evaluate its anti-tumor activity and toxicity profile.
-
Elucidation of signaling pathways: Detailed investigation into the specific molecular players in the Bcl-2 family and caspase cascade that are modulated by this compound-induced mitotic arrest.
The simple chemical structure of this compound makes it an attractive lead for medicinal chemistry efforts to develop more potent and selective analogs. Future research in these areas will be critical to fully validate the inhibitory effects of this compound on tumor growth and to pave the way for its potential clinical development.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Unraveling the Enigma of Ceratamine A: A Comparative Guide to its Tubulin Binding Site
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a compound and its target is paramount. In the landscape of microtubule-targeting agents, Ceratamine A presents a compelling case. This guide provides a comparative analysis of the binding site of this compound on tubulin, juxtaposed with established microtubule inhibitors, colchicine and vinca alkaloids. While the exact binding locus of this compound remains to be definitively elucidated, existing evidence points towards a novel site of action, distinguishing it from its counterparts.
This compound, a marine alkaloid, has emerged as a microtubule-stabilizing agent, a property that places it in the esteemed company of potent anti-cancer drugs. However, initial studies have revealed a crucial distinction: this compound does not compete with paclitaxel for its binding site on β-tubulin. This pivotal finding suggests that this compound exerts its stabilizing effect through a novel mechanism and a distinct binding site, opening new avenues for therapeutic intervention.
Comparative Analysis of Tubulin-Binding Agents
To contextualize the unique properties of this compound, a comparison with well-characterized tubulin inhibitors is essential. The following table summarizes the key differences in their binding sites and mechanisms of action.
| Feature | This compound | Colchicine | Vinca Alkaloids (e.g., Vinblastine, Vincristine) |
| Binding Site on Tubulin | Unknown, but distinct from the paclitaxel site. | At the interface between α- and β-tubulin, within the β-tubulin subunit[1][2]. | The "vinca domain" on β-tubulin, at the interface of two tubulin dimers[3][4]. |
| Mechanism of Action | Microtubule Stabilization | Microtubule Destabilization (Inhibits polymerization)[5][[“]][7]. | Microtubule Destabilization (Inhibits polymerization and induces spiral aggregates)[8][9][10]. |
| Effect on Microtubule Dynamics | Promotes polymerization and stabilizes existing microtubules. | Inhibits the formation of microtubules[11][12]. | At low concentrations, suppresses microtubule dynamics; at high concentrations, causes depolymerization[8][10]. |
| Competition with Paclitaxel | No | No | No |
Experimental Methodologies for Characterizing Tubulin-Binding Sites
The determination of a ligand's binding site on tubulin relies on a combination of biochemical, biophysical, and computational techniques. The following are key experimental protocols employed in such investigations.
Tubulin Polymerization Assay
This assay is fundamental to determining whether a compound promotes or inhibits microtubule formation.
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.
-
Protocol:
-
Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer containing GTP) at 37°C.
-
The test compound (e.g., this compound, colchicine, or vinca alkaloids) is added at various concentrations.
-
The change in absorbance at 340 nm or the fluorescence of a reporter dye (e.g., DAPI) is measured over time using a spectrophotometer or fluorometer.
-
An increase in signal indicates microtubule polymerization (stabilization), while a decrease or no change suggests inhibition.
-
Competitive Binding Assays
These assays are crucial for determining if a novel compound binds to a known ligand-binding site.
-
Principle: A labeled ligand with a known binding site is incubated with tubulin in the presence of an unlabeled test compound. A decrease in the signal from the labeled ligand indicates that the test compound is competing for the same binding site.
-
Protocol (Example using a fluorescently labeled paclitaxel analog):
-
Incubate microtubules with a fluorescently labeled paclitaxel analog.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Measure the fluorescence signal.
-
A significant decrease in fluorescence indicates competition for the paclitaxel binding site. A lack of change, as observed with this compound, suggests a different binding site.
-
X-ray Crystallography
This powerful technique provides high-resolution structural information about the interaction between a ligand and its protein target.
-
Principle: By crystallizing the tubulin-ligand complex and analyzing the diffraction pattern of X-rays, a three-dimensional model of the complex can be generated, revealing the precise binding site and orientation of the ligand.
-
Protocol:
-
Co-crystallize purified tubulin with the ligand of interest. This is often challenging for a dynamic protein like tubulin.
-
Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the electron density corresponding to the ligand bound to tubulin.
-
Computational Docking and Molecular Dynamics Simulations
These in silico methods can predict and analyze the binding of a ligand to its target.
-
Principle: Computational algorithms are used to predict the preferred binding pose of a ligand within the known structure of a protein. Molecular dynamics simulations can then be used to assess the stability of the predicted complex.
-
Protocol:
-
Obtain the three-dimensional structure of tubulin from a protein data bank.
-
Use docking software to predict the binding mode of the ligand (e.g., this compound) to tubulin.
-
Perform molecular dynamics simulations to refine the docked pose and analyze the interactions between the ligand and tubulin residues.
-
Visualizing the Landscape of Tubulin Inhibition
The following diagrams illustrate the distinct mechanisms of action of this compound, colchicine, and vinca alkaloids on tubulin and microtubules.
Caption: this compound promotes the assembly of tubulin dimers into stable microtubules.
Caption: Colchicine binds to tubulin dimers, preventing their polymerization into microtubules.
Caption: Vinca alkaloids bind to tubulin, leading to microtubule depolymerization and the formation of spiral aggregates.
Logical Workflow for Binding Site Confirmation
The definitive confirmation of the this compound binding site on tubulin will require a multi-step experimental approach.
Caption: A logical workflow for the experimental confirmation of the this compound binding site on tubulin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 3. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Colchicine - Wikipedia [en.wikipedia.org]
- 6. consensus.app [consensus.app]
- 7. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 8. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.med.muni.cz [www2.med.muni.cz]
- 11. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Ceratamine A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Ceratamine A. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.[1][2]
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if signs of degradation are present. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be required. |
Quantitative Data Summary
The Safety Data Sheet for this compound does not specify occupational exposure limit values.[2]
| Data Point | Value |
| Occupational Exposure Limits | Not available |
Operational Plan: Handling and Disposal of this compound
This section outlines a step-by-step protocol for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed.[2] Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] The recommended storage temperature should be strictly followed.
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid inhalation, and contact with skin and eyes.[2]
-
Aerosol and Dust Prevention: Procedures should be designed to minimize the formation of dust and aerosols.[2]
Spill Management
-
Personnel Protection: In the event of a spill, ensure full personal protective equipment is worn.[1]
-
Ventilation: Ensure adequate ventilation in the spill area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Keep the spilled substance away from drains and water courses.[1]
-
Clean-up: For liquid spills, absorb with a non-combustible material such as diatomite or universal binders.[2] Decontaminate the affected surfaces and equipment by scrubbing with a suitable solvent like alcohol.[2]
Disposal
-
Waste Substance: Dispose of this compound in accordance with all applicable federal, state, and local regulations.[2]
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of according to the same regulations.[2]
Experimental Workflow and Safety Protocol
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
